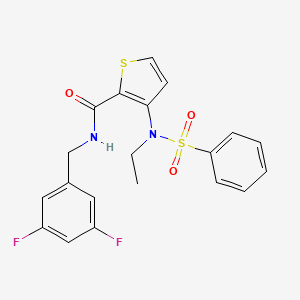

N-(3,5-difluorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

3-[benzenesulfonyl(ethyl)amino]-N-[(3,5-difluorophenyl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N2O3S2/c1-2-24(29(26,27)17-6-4-3-5-7-17)18-8-9-28-19(18)20(25)23-13-14-10-15(21)12-16(22)11-14/h3-12H,2,13H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZIFCPPDCSASX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=C(SC=C1)C(=O)NCC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-difluorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₈H₁₈F₂N₂O₂S

- Molecular Weight : 358.42 g/mol

- CAS Number : 1589503-97-8

The presence of the difluorobenzyl group and the sulfonamide moiety is significant for its biological activity, particularly in targeting specific enzymes and receptors.

This compound acts primarily as an inhibitor of gamma-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP). This inhibition is crucial for reducing the levels of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces Aβ levels in cultured neuronal cells. The compound's ability to inhibit gamma-secretase activity was confirmed through dose-response assays, revealing a significant reduction in Aβ production at concentrations as low as 1 µM .

In Vivo Studies

In vivo experiments conducted on transgenic mouse models of Alzheimer's disease showed that administration of this compound led to a dose-dependent decrease in both plasma and cerebrospinal fluid (CSF) Aβ levels. Notably, young Tg2576 mice treated with the compound exhibited a 50% reduction in cortical Aβ levels compared to controls .

Study 1: Efficacy in Transgenic Mouse Models

A study published in Nature Neuroscience investigated the effects of this compound on Tg2576 mice. The results indicated that chronic treatment (10 mg/kg/day) for six weeks significantly decreased plaque burden and improved cognitive function as measured by the Morris water maze test .

Study 2: Safety Profile Assessment

Another study focused on the safety profile of this compound. Mice treated with escalating doses (up to 100 mg/kg) showed no significant adverse effects or histopathological changes in major organs, suggesting a favorable safety margin for further clinical development .

Comparative Analysis with Other Compounds

| Compound Name | Mechanism of Action | Efficacy (Aβ Reduction) | Safety Profile |

|---|---|---|---|

| This compound | Gamma-secretase inhibitor | Significant at low doses | Favorable |

| DAPT | Gamma-secretase inhibitor | High but with side effects | Moderate |

| Semagacestat | Gamma-secretase inhibitor | Moderate | Poor due to side effects |

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3,5-difluorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide?

The synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with functionalized amines. A common approach includes:

- Reacting 3-(N-ethylphenylsulfonamido)thiophene-2-carboxylic acid with 3,5-difluorobenzylamine using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as dichloromethane or DMF .

- Purification via recrystallization (e.g., methanol) or reverse-phase HPLC, followed by characterization using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

Q. How can researchers validate the structural integrity of this compound?

Use multi-technique characterization:

- NMR spectroscopy : Confirm the presence of the difluorobenzyl group (distinct -NMR signals) and sulfonamide protons ( ~10-12 ppm in -NMR) .

- X-ray crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions, particularly for polymorphic forms .

- LC-MS : Monitor synthetic intermediates and final product purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Enzyme inhibition assays : Test against target enzymes (e.g., MetAP-2) using fluorogenic substrates to measure IC values .

- Cellular proliferation assays : Screen in cancer cell lines (e.g., MTT assay) to assess antiproliferative effects .

- Binding affinity studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets .

Advanced Research Questions

Q. How can computational modeling optimize binding interactions with MetAP-2?

- Molecular docking : Use AutoDock Vina to predict binding poses, focusing on the sulfonamide and difluorobenzyl groups as key pharmacophores. Adjust grid parameters to cover the enzyme’s active site (e.g., 20 Å box) .

- MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze hydrogen bonds and hydrophobic interactions using tools like VMD .

Q. What strategies address contradictory data in solubility and bioactivity studies?

- Solubility enhancement : Co-crystallize with cyclodextrins or use salt forms (e.g., hydrochloride) to improve aqueous solubility. Validate via phase-solubility diagrams .

- Bioactivity discrepancies : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and cross-validate using orthogonal methods (e.g., SPR vs. enzymatic assays) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Substitution patterns : Modify the difluorobenzyl group (e.g., replace F with Cl or CF) to assess electronic effects on potency. Synthesize analogs via Suzuki-Miyaura coupling .

- Sulfonamide optimization : Replace N-ethylphenyl with heteroaromatic groups (e.g., pyridyl) to enhance metabolic stability. Evaluate using microsomal stability assays .

Q. What advanced analytical methods resolve stability issues under physiological conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation products via UPLC-QTOF .

- Solid-state stability : Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to detect amorphous-to-crystalline transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.